Cas no 869080-58-0 (4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate)

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate structure
869080-58-0 structure
Product name:4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
CAS No:869080-58-0
MF:C21H21NO4
Molecular Weight:351.395745992661
CID:6144157
PubChem ID:7198417

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
    • (4-methyl-2-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate
    • 869080-58-0
    • 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl diethylcarbamate
    • AKOS002255044
    • NCGC00317852-01
    • F1862-0472
    • AB01312106-01
    • インチ: 1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-11-12-17-14(3)19(15-9-7-6-8-10-15)20(23)26-18(17)13-16/h6-13H,4-5H2,1-3H3
    • InChIKey: CGZNNTJUYHEYPI-UHFFFAOYSA-N
    • SMILES: O1C(C(C2C=CC=CC=2)=C(C)C2C=CC(=CC1=2)OC(N(CC)CC)=O)=O

計算された属性

  • 精确分子量: 351.14705815g/mol
  • 同位素质量: 351.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 560
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • XLogP3: 4

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1862-0472-20μmol
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1862-0472-5mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1862-0472-5μmol
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1862-0472-10μmol
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1862-0472-10mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1862-0472-2mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1862-0472-25mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1862-0472-40mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1862-0472-50mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1862-0472-30mg
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate
869080-58-0 90%+
30mg
$119.0 2023-05-17

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate 関連文献

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamateに関する追加情報

Introduction to 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate (CAS No. 869080-58-0)

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate, identified by its CAS number 869080-58-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative belongs to the chromene family, which has garnered considerable attention due to its versatile biological activities and structural properties. The presence of a carbamate functional group at the 7-position, coupled with a phenyl ring at the 3-position, enhances its potential as a pharmacophore in drug design.

The chromene scaffold is well-documented for its role in various pharmacological applications, including anti-inflammatory, antimicrobial, and antioxidant properties. The specific substitution pattern in 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate imparts unique electronic and steric characteristics, making it a valuable candidate for further investigation. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action.

In the context of modern drug discovery, the synthesis of structurally diverse chromene derivatives remains a focal point. The incorporation of electron-withdrawing or electron-donating groups can modulate the reactivity and bioactivity of these compounds. For instance, studies have shown that modifications at the 4-methyl position can influence the compound's solubility and metabolic stability, critical factors in drug development. The N,N-diethylcarbamate moiety further contributes to the molecule's complexity, offering potential for conformational flexibility and improved pharmacokinetic profiles.

Recent research has highlighted the therapeutic potential of chromene derivatives in addressing neurological disorders. Specifically, compounds exhibiting inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have shown promise in preclinical studies. The structural features of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate align well with these pharmacological targets, suggesting its utility in developing novel therapeutics for conditions like pain and inflammation.

The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have facilitated more efficient synthetic routes, reducing the environmental impact and cost associated with production. Additionally, green chemistry principles have been increasingly applied to optimize synthetic protocols, emphasizing sustainability without compromising efficacy.

Electrochemical methods have also emerged as a promising alternative for synthesizing complex heterocycles like 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl N,N-diethylcarbamate. These approaches offer advantages such as milder reaction conditions and reduced byproduct formation, aligning with the growing emphasis on sustainable chemical processes. Preliminary investigations suggest that electrochemical oxidation can selectively functionalize specific positions on the chromene core, enabling tailored modifications for enhanced biological activity.

The pharmacokinetic properties of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-y N,N-diethylcarbamate are another critical area of study. In vitro and in vivo experiments have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies aim to identify potential liabilities early in the drug development process, ensuring that promising candidates proceed to clinical trials with optimized properties. The diethylcarbamate group plays a significant role in determining these characteristics, influencing both solubility and metabolic pathways.

Computational toxicology has become an indispensable tool in assessing the safety profile of novel compounds like 4-methyl-N,N-diethylcarbamoyl-(6H-chromen)-3-carboxylic acid (a related derivative). Advanced predictive models can identify potential toxicity endpoints based on structural alerts, allowing for rapid screening before experimental validation. This approach accelerates the attrition rate in drug discovery pipelines by eliminating unsuitable candidates early on.

The role of natural product-inspired scaffolds cannot be overstated in medicinal chemistry. Many chromene derivatives have been isolated from plants or microorganisms, showcasing their inherent biological activity. Inspired by these natural products, synthetic chemists have designed analogs with enhanced potency and selectivity. The structural diversity within this class of compounds underscores their therapeutic potential across multiple disease areas.

Future directions in research may explore derivatization strategies to expand the chemical space explored by 4-methyl-N,N-diethylcarbamoyl-(6H-chromen)-3-carboxylic acid. Techniques such as palladium-catalyzed cross-coupling reactions could introduce new functional groups or linkages while maintaining key pharmacophoric elements. Such modifications may unlock novel biological activities or improve drug-like properties through rational design principles.

The integration of artificial intelligence (AI) into drug discovery workflows has revolutionized how compounds are designed and evaluated. Machine learning algorithms can predict molecular properties with remarkable accuracy based on small datasets, enabling high-throughput virtual screening programs. This technology has already been applied to identify promising candidates within large libraries of chromene derivatives.

In conclusion,4-methyl-N,N-diethylcarbamoyl-(6H-chromen)-3-carboxylic acid (CAS No. 86908058) represents a compelling example of how structural innovation can yield biologically active molecules with therapeutic potential. Its unique combination of substituents makes it an attractive scaffold for further exploration in pharmaceutical research efforts aimed at addressing unmet medical needs through innovative chemical biology approaches.

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